molecular formula C18H16ClN3O2S B2571089 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol CAS No. 902590-20-9

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

Cat. No. B2571089
CAS RN: 902590-20-9
M. Wt: 373.86
InChI Key: LVKSOBNDWLMJCJ-UHFFFAOYSA-N
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Description

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been involved in the synthesis of various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, highlighting its versatility in chemical reactions (Shibuya, 1984).
  • It is used in the preparation of thienyl- and thiazolyl-pyrimidines with basic side chains, demonstrating its utility in the creation of compounds with potential biological activities (Brown, Cowden, & Strekowski, 1982).

Biological Activities

  • The compound contributes to the formation of nitrogen heterocycles which have been evaluated for antioxidant and antitumor activities, indicating its potential in medicinal chemistry applications (El-Moneim, El‐Deen, & El-Fattah, 2011).
  • It's involved in the synthesis of pyrazolopyrimidines derivatives which have shown anticancer and anti-5-lipoxygenase agent properties, further suggesting its relevance in drug discovery (Rahmouni et al., 2016).

Antimicrobial Applications

  • Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, highlighting its role in developing new antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Molecular Docking and NLO Studies

  • It has been used in molecular docking studies, which helps in understanding the interaction of synthesized compounds with biological targets, essential in drug design (Hussain et al., 2020).
  • The derivatives of this compound have also been explored for their nonlinear optical (NLO) properties, indicating its potential application in the field of photonics and optoelectronics (Hussain et al., 2020).

properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-10-15(20-17(24-10)11-4-2-5-12(19)8-11)9-25-18-21-14-7-3-6-13(14)16(23)22-18/h2,4-5,8H,3,6-7,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKSOBNDWLMJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol

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